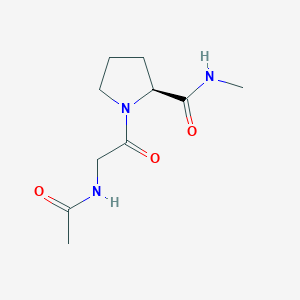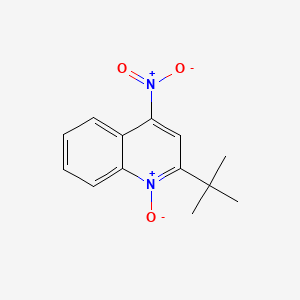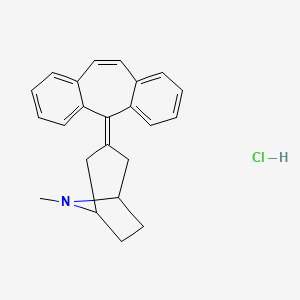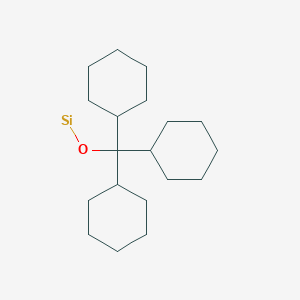
CID 22239736
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tricyclohexylmethoxy)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups attached to a silicon atom via a methoxy group. This compound is part of the broader class of silanes, which are silicon-hydrogen compounds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Tricyclohexylmethoxy)silane typically involves the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{HSi(OCH}_2\text{C}6\text{H}{11})_3 + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane.
Industrial Production Methods: In an industrial setting, the production of (Tricyclohexylmethoxy)silane can be scaled up using a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Tricyclohexylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrosilanes, such as triethylsilane, are commonly used in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halosilanes or alkoxysilanes.
Aplicaciones Científicas De Investigación
(Tricyclohexylmethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (Tricyclohexylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules. This process is often catalyzed by transition metals, such as platinum or rhodium, which facilitate the formation of a silicon-carbon bond.
Comparación Con Compuestos Similares
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Comparison:
Uniqueness: (Tricyclohexylmethoxy)silane is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability.
Reactivity: Compared to trimethoxysilane, (Tricyclohexylmethoxy)silane exhibits different reactivity patterns due to the steric effects of the cyclohexyl groups.
Applications: While all these compounds are used in organic synthesis, (Tricyclohexylmethoxy)silane is particularly valuable in applications requiring bulky substituents for steric protection.
Propiedades
Fórmula molecular |
C19H33OSi |
|---|---|
Peso molecular |
305.5 g/mol |
InChI |
InChI=1S/C19H33OSi/c21-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clave InChI |
YXDUJKTZYNMCRO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



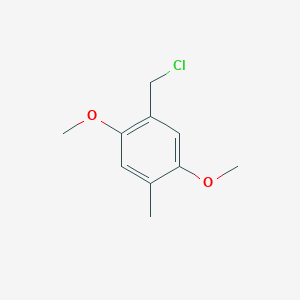
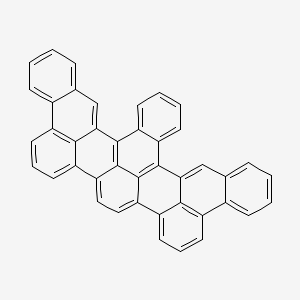
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
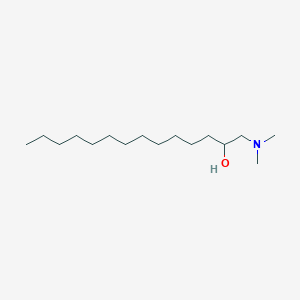
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
